Demethyl Isradipine: Structural Characterization, Metabolic Profiling, and Applications in Radiosynthesis
Demethyl Isradipine: Structural Characterization, Metabolic Profiling, and Applications in Radiosynthesis
Target Audience: Researchers, Analytical Scientists, and Radiochemists in Drug Development Document Type: Technical Whitepaper & Application Guide
Executive Summary
As a Senior Application Scientist overseeing cardiovascular drug metabolism and radiotracer development, I frequently encounter the critical intersection between drug impurities, metabolic byproducts, and novel imaging precursors. Demethyl isradipine (also referred to as desmethyl isradipine) occupies this exact intersection. Primarily recognized as the major mono-acid metabolite and a regulated impurity of the antihypertensive calcium channel blocker isradipine, it has recently gained significant traction as a vital precursor for synthesizing carbon-11 radiotracers used in Positron Emission Tomography (PET) neuroimaging[1].
This whitepaper provides an in-depth technical analysis of the chemical properties of demethyl isradipine, the causality behind its formation via hepatic first-pass metabolism, and field-validated protocols for both its analytical quantification and its application in radiosynthesis.
Chemical Identity and Structural Properties
Isradipine is a lipophilic 1,4-dihydropyridine derivative featuring two distinct ester groups (a methyl ester and an isopropyl ester) at the C3 and C5 positions of the dihydropyridine ring. Demethyl isradipine is formed by the selective hydrolysis or oxidative cleavage of the methyl ester at the C3 position, resulting in a free carboxylic acid[2].
This structural shift from a neutral, lipophilic ester to a polar, ionizable carboxylic acid drastically alters the molecule's physicochemical properties, rendering it pharmacologically inactive and highly water-soluble for renal excretion[3].
Table 1: Physicochemical Comparison
| Property | Isradipine (Parent Drug) | Demethyl Isradipine (Metabolite/Precursor) |
| CAS Number | 75695-93-1 | 88977-30-4[2] |
| Molecular Formula | C19H21N3O5 | C18H19N3O5[2] |
| Molecular Weight | 371.39 g/mol | 357.37 g/mol [2] |
| IUPAC Name | 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4-(benzo[c][1,2,5]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid[2] |
| Pharmacological Status | Active L-type Calcium Channel Blocker | Inactive Metabolite / Radiosynthesis Precursor[4] |
Pharmacokinetics and Hepatic Metabolism
The clinical administration of isradipine is characterized by rapid absorption (90-95%) but a low absolute bioavailability of approximately 15-24%[3]. The causality behind this low bioavailability is extensive hepatic first-pass metabolism, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[5].
Mechanistic Insight: The steric hindrance and lipophilicity of the dihydropyridine ring make the peripheral ester groups prime targets for enzymatic attack. CYP3A4 and hepatic esterases catalyze the demethylation of the C3-methyl ester. The resulting demethyl isradipine (mono-acid) and cyclic lactone derivatives account for >75% of the identified metabolic material[3]. Because the free carboxylic acid cannot effectively bind to the lipophilic binding pockets of L-type calcium channels (LTCCs), the metabolite is completely devoid of vasodilatory activity[4].
Figure 1: Hepatic first-pass metabolism of isradipine into the inactive demethyl isradipine.
Advanced Application: Radiosynthesis of [11C]Isradipine
While demethyl isradipine is a biological endpoint in the human body, it serves as the precise starting point in radiochemistry. L-type calcium channels (LTCCs) in the substantia nigra are heavily implicated in neuropsychiatric diseases and Parkinson's disease[6]. To image these channels in vivo using PET, researchers require a radiolabeled probe.
By utilizing desmethyl isradipine as a precursor, we can reconstitute the active drug by re-methylating the free carboxylic acid with carbon-11 labeled methyl iodide ([11C]CH3I)[1].
Experimental Protocol: Loop-Based Radiosynthesis
Note: Dihydropyridines are highly sensitive to photolytic degradation. All precursor handling must be conducted in actinic (amber) glassware or under low-light conditions[7].
Rationale for Reagent Choice: Tetrabutylammonium hydroxide (TBAH) is utilized because it acts as a bulky, organic-soluble strong base. It deprotonates the carboxylic acid of desmethyl isradipine, creating a highly reactive carboxylate anion that readily undergoes an SN2 nucleophilic attack on the electrophilic[11C]CH3I.
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Precursor Activation: Dissolve 1.0 mg of desmethyl isradipine in 100 µL of anhydrous N,N-dimethylformamide (DMF). Add 2-3 µL of 1M TBAH in methanol to deprotonate the precursor[1].
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Loop Loading: Load the activated precursor solution into an HPLC injector loop. Causality: Using a loop rather than a standard reaction vessel minimizes the handling of volatile radioactive gases and maximizes the local concentration of the precursor, driving the rapid SN2 reaction to completion.
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Radiolabeling: Sweep [11C]CH3I (produced via a cyclotron and subsequent gas-phase iodination) into the HPLC loop at room temperature. Allow to react for 5 minutes[6].
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Purification: Flush the loop directly onto a semi-preparative HPLC column (e.g., C18) using an isocratic mobile phase of Acetonitrile/Water. Collect the radioactive fraction corresponding to [11C]isradipine.
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Validation: The protocol typically yields a 6 ± 3% uncorrected radiochemical yield with a high specific activity of 143 ± 90 GBq·µmol−1 at end-of-synthesis, confirming its viability for preclinical neuroimaging[1].
Figure 2: Radiosynthesis workflow of[11C]isradipine from desmethyl isradipine.
Analytical Protocol: Impurity Profiling via LC-MS
In pharmaceutical manufacturing, demethyl isradipine is monitored as a degradation product and related impurity (often listed alongside EP Impurities A-E)[7]. To ensure the trustworthiness of API batches, a self-validating LC-MS protocol is required.
Step-by-Step LC-MS Methodology
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Standard Preparation: Dissolve 1.0 mg of Demethyl Isradipine Reference Standard (CAS 88977-30-4)[8] in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL.
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Sample Preparation: Dissolve the Isradipine API sample in Methanol to a concentration of 1 mg/mL. Protect from light immediately.
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Chromatographic Separation:
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Column: C18 (50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 5 minutes to elute the polar mono-acid early, followed by the highly lipophilic parent drug.
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Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
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Monitor m/z 358.1 [M+H]+ for demethyl isradipine.
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Monitor m/z 372.1 [M+H]+ for the parent isradipine.
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System Suitability (Self-Validation): The protocol is validated if the resolution between the demethyl isradipine peak and the isradipine peak is ≥ 2.0, ensuring no isobaric interference.
References
- Source: veeprho.
- Source: klivon.
- Source: mdedge.
- Isradipine: Package Insert / Prescribing Information / MOA - Drugs.
- Source: nih.
- Source: nih.
- Source: veeprho.
- Source: mdpi.
Sources
- 1. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Isradipine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. klivon.com [klivon.com]
